molecular formula C17H17F2NO2 B1683071 4-butoxy-N-(2,4-difluorophenyl)benzamide CAS No. 433967-28-3

4-butoxy-N-(2,4-difluorophenyl)benzamide

Cat. No. B1683071
M. Wt: 305.32 g/mol
InChI Key: AHCYOTLTLQTPSU-UHFFFAOYSA-N
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Description

“4-butoxy-N-(2,4-difluorophenyl)benzamide” is a chemical compound with the molecular formula C17H17F2NO2 . It has a molecular weight of 305.32 g/mol . The IUPAC name for this compound is 4-butoxy-N-(2,4-difluorophenyl)benzamide .


Molecular Structure Analysis

The compound has a complex molecular structure. The central amide group plane is oriented by 23.04 (18)° and 23.69 (17)° from both aromatic rings, forming an intramolecular contact with an ortho-F12 atom with H1⋯F12 = 2.12 (4) Å .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 305.32 g/mol . It has a computed XLogP3-AA value of 4.2, indicating its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It also has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are both 305.12273511 g/mol . The topological polar surface area of the compound is 38.3 Ų .

Scientific Research Applications

Antitumor Effects and Bioactivities

The compound N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide has shown potential antitumor effects and excellent bioactivities. This compound was synthesized from commercially available raw materials, characterized by NMR and HR-ESI-MS, and aligned well with its expected structure (H. Bin, 2015).

Dielectric Studies and Hydrogen-bonded Complexes

Dielectric studies of hydrogen-bonded complexes formed by benzamide with alcohols in 1,4-dioxan were conducted. These studies, involving alcohols like 2-butoxy ethanol, revealed domination of polarization effects and provided insights into the non-feasibility of higher order complexations (U. Sankar et al., 2006).

Synthesis and Properties in Polyamides

Research into the synthesis of polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol has been conducted. This work involved the use of benzamide structures and focused on their inherent viscosities, solubility in polar solvents, and thermal stability (S. Hsiao et al., 2000).

Anti-Tubercular Applications

A study on the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide for anti-tubercular applications was conducted. This research focused on creating novel derivatives with significant anti-tubercular activity and non-cytotoxic nature, contributing to the anti-tubercular drug discovery process (Urja D. Nimbalkar et al., 2018).

Molecular Interaction Studies

Molecular interaction studies of H-bonded complexes of benzamide in 1,4-Dioxan with alcohols were performed. This research examined acoustic and thermodynamic parameters, shedding light on the nature of molecular interactions in these ternary liquid mixtures (A. Kannappan et al., 2008).

Intramolecular Oxidative Coupling

The intramolecular oxidative C–O coupling of N-(4-alkoxy-phenyl) and N-(4-acetamido-phenyl) benzamides was explored using phenyliodine bis(trifluoroacetate) as an oxidant. This metal-free process afforded benzoxazole products and highlighted a new pathway for synthesizing fluorinated molecules (Zhengsen Yu et al., 2012).

Safety And Hazards

The compound is described as toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In case of inhalation, it is advised to remove to fresh air and give oxygen if breathing is difficult . If swallowed, the mouth should be washed out with copious amounts of water .

properties

IUPAC Name

4-butoxy-N-(2,4-difluorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO2/c1-2-3-10-22-14-7-4-12(5-8-14)17(21)20-16-9-6-13(18)11-15(16)19/h4-9,11H,2-3,10H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCYOTLTLQTPSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10367833
Record name VU 0357121
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-(2,4-difluorophenyl)benzamide

CAS RN

433967-28-3
Record name VU 0357121
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 433967-28-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
RM Cleva, MF Olive - Molecules, 2011 - mdpi.com
Studies utilizing selective pharmacological antagonists or targeted gene deletion have demonstrated that type 5 metabotropic glutamate receptors (mGluR5) are critical mediators and …
Number of citations: 89 www.mdpi.com
AS Hammond, AL Rodriguez… - ACS chemical …, 2010 - ACS Publications
We previously discovered a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu 5 ) termed 4 N-{4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-…
Number of citations: 80 pubs.acs.org
CAI Berardo - 2018 - iris.unipv.it
CDPPB: 3-cyano-N-(1, 3-diphenyl-1H-pyrazol-5-yl) benzamide CHO: Chinese hamster ovary CHPG:(R, S)-2-chloro-5-hydroxyphenylglycine CNS: central nervous system CPG:(S)-4-…
Number of citations: 0 iris.unipv.it
KJ Gregory, PJ Conn - Molecular Pharmacology, 2015 - ASPET
The metabotropic glutamate (mGlu) receptors are a group of eight family CG protein–coupled receptors that are expressed throughout the central nervous system (CNS) and periphery. …
Number of citations: 42 molpharm.aspetjournals.org
G Gilmour, LM Broad, KA Wafford, T Britton… - …, 2013 - Elsevier
The demonstrated functional interaction of metabotropic glutamate 5 (mGlu 5 ) receptors with N-methyl-d-aspartate (NMDA) receptors has prompted speculation that their activation may …
Number of citations: 65 www.sciencedirect.com
PN Vinson, PJ Conn - Neuropharmacology, 2012 - Elsevier
Treatment options for schizophrenia that address all symptom categories (positive, negative, and cognitive) are lacking in current therapies for this disorder. Compounds targeting the …
Number of citations: 109 www.sciencedirect.com
KJ Gregory, MJ Noetzel, JM Rook, PN Vinson… - Molecular …, 2012 - ASPET
Drug discovery programs increasingly are focusing on allosteric modulators as a means to modify the activity of G protein-coupled receptor (GPCR) targets. Allosteric binding sites are …
Number of citations: 77 molpharm.aspetjournals.org
LT Haas, MA Kostylev, SM Strittmatter - Journal of Biological Chemistry, 2014 - ASBMB
Soluble Amyloid-β oligomers (Aβo) can trigger Alzheimer disease (AD) pathophysiology by binding to cell surface cellular prion protein (PrP C ). PrP C interacts physically with …
Number of citations: 85 www.jbc.org
FC Acher - Tocris Biosci. Rev. Lett, 2011 - resources.tocris.com
Glutamate is the major excitatory neurotransmitter in the brain. It is released from presynaptic vesicles and activates postsynaptic ligand-gated ion channel receptors (NMDA, AMPA and …
Number of citations: 7 resources.tocris.com
L Pomierny-Chamioło, K Rup, B Pomierny… - Pharmacology & …, 2014 - Elsevier
Glutamatergic excitatory transmission is implicated in physiological and pathological conditions like learning, memory, neuronal plasticity and emotions, while glutamatergic …
Number of citations: 94 www.sciencedirect.com

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